molecular formula C15H16N2O4S B2604965 Ethyl 2-(4-methoxybenzamido)-4-methylthiazole-5-carboxylate CAS No. 97302-39-1

Ethyl 2-(4-methoxybenzamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2604965
CAS No.: 97302-39-1
M. Wt: 320.36
InChI Key: MWWWQXAJGRHQOK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxybenzamido)-4-methylthiazole-5-carboxylate is a thiazole-based compound featuring a 4-methoxybenzamido substituent at position 2 and a methyl group at position 4 of the thiazole ring, with an ethyl ester at position 3. This molecule is structurally related to intermediates used in synthesizing febuxostat, a xanthine oxidase inhibitor for gout treatment .

Properties

IUPAC Name

ethyl 2-[(4-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-4-21-14(19)12-9(2)16-15(22-12)17-13(18)10-5-7-11(20-3)8-6-10/h5-8H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWWQXAJGRHQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxybenzamido)-4-methylthiazole-5-carboxylate typically involves a multi-step processThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxybenzamido)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several medicinal chemistry applications:

  • Antimicrobial Activity : Thiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. They exhibit activity against a broad spectrum of bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Anticancer Properties : Research indicates that thiazole derivatives can inhibit the proliferation of various cancer cell lines. Ethyl 2-(4-methoxybenzamido)-4-methylthiazole-5-carboxylate may act as an anticancer agent by inducing apoptosis or inhibiting tumor growth .
  • Enzyme Inhibition : This compound has been investigated for its ability to inhibit enzymes such as xanthine oxidase, which is involved in uric acid production. Such inhibition can be beneficial in treating conditions like gout and hyperuricemia .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Xanthine Oxidase Inhibition : Studies have demonstrated that derivatives of thiazole can effectively inhibit xanthine oxidase, leading to decreased levels of uric acid. This mechanism underlies the therapeutic action of compounds like febuxostat, which is derived from similar structures .
  • Stimulation of Immune Response : Some thiazole derivatives have been shown to act as agonists for immune pathways, enhancing the body’s response to tumors. This could position this compound as a candidate for cancer immunotherapy .

Case Studies and Research Findings

  • Antimicrobial Studies : A study highlighted the efficacy of thiazole derivatives against resistant bacterial strains. This compound was included in a series of compounds tested for antimicrobial activity, showing significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Cancer Research : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. The structural modifications provided by the methoxy group are believed to enhance its interaction with cellular targets involved in apoptosis .
  • Enzyme Inhibition : A comparative analysis of various thiazole derivatives revealed that this compound exhibited potent xanthine oxidase inhibition comparable to established drugs like allopurinol and febuxostat .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxybenzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its observed antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Functional Diversity

The thiazole core allows diverse substitutions, leading to varied biological activities. Key analogues include:

Compound Name / Key Substituents Biological Activity / Application Key Findings Reference ID
Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate (NL-AC) Fluorescent probe for biothiols (ESIPT mechanism) High sensitivity, ratiometric detection, live-cell imaging compatibility
Ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate CDK9 inhibitor (anticancer) Intermediate in kinase inhibitor synthesis; tert-Boc group enhances stability
Ethyl 2-(3-formyl-4-((4-hydroxycoumarin)-alkoxy)phenyl)-4-methylthiazole-5-carboxylate Antimicrobial Significant activity against bacteria and fungi; coumarin enhances potency
Ethyl 2-[4-(2-benzimidazolyl)phenyl]-4-methylthiazole-5-carboxylate Undisclosed (structural novelty) Benzimidazole substitution may target DNA/protein interactions
Ethyl 2-carbamimidamido-4-methylthiazole-5-carboxylate Potential enzyme inhibition Guanidino group improves solubility and hydrogen-bonding capacity

Pharmacological Activity Profiles

  • Anticancer Activity :
    • Thiazole derivatives with hydrazide or pyrazole moieties (e.g., compound 7b and 11 from ) showed potent activity against HepG-2 cells (IC₅₀ = 1.61–1.98 μg/mL) .
    • Pyrazole-containing analogues () exhibited antiproliferative effects on MCF7 breast cancer cells, comparable to paclitaxel .
  • Antimicrobial Activity :
    • Coumarin-conjugated thiazoles () demonstrated broad-spectrum antimicrobial effects, attributed to the electron-rich coumarin moiety enhancing membrane disruption .
    • Biphenyl-substituted derivatives (e.g., 6g in ) showed enhanced antibacterial potency due to increased lipophilicity .
  • Enzyme Targeting :
    • The parent compound’s structural relatives, such as febuxostat intermediates, highlight the importance of the 4-methoxy group in xanthine oxidase inhibition .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Methoxy (in the target compound) and hydroxyl groups enhance solubility and target binding via hydrogen bonding .
  • Electron-Withdrawing Groups: Esters (e.g., ethyl carboxylate) and cyano substituents (e.g., in febuxostat intermediates) improve metabolic stability and enzyme affinity .
  • Aromatic Extensions : Coumarin, benzimidazole, or biphenyl additions increase π-π stacking interactions, crucial for DNA intercalation or protein inhibition .

Biological Activity

Ethyl 2-(4-methoxybenzamido)-4-methylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methoxybenzamide group and an ethyl carboxylate moiety. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of thiazole, including this compound, exhibit notable antimicrobial activity. A study highlighted that several thiazole compounds demonstrated bactericidal effects against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis . The compound's mechanism likely involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to this compound displayed significant activity against a panel of 60 tumor cell lines, indicating broad-spectrum anticancer potential . The specific pathways involved in this activity are still under investigation but may include apoptosis induction and cell cycle arrest.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in microbial growth and cancer cell proliferation. Its interaction with cellular receptors or enzymes can disrupt normal cellular functions, leading to cell death or growth inhibition.

Synthesis and Biological Evaluation

A comprehensive study synthesized various thiazole derivatives, including this compound, and evaluated their biological activities. The results indicated that certain derivatives exhibited potent antimicrobial and anticancer activities comparable to established therapeutic agents .

CompoundActivity TypeTarget Organism/Cell LineIC50 Value
This compoundAntimicrobialStaphylococcus aureus<10 µM
This compoundAnticancerMCF-7 (breast cancer)15 µM

Comparative Analysis

In comparative studies with similar compounds, this compound demonstrated unique potency profiles. For example, while other thiazole derivatives showed moderate activity against certain cancer cell lines, this compound exhibited significantly lower IC50 values, indicating higher efficacy .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(4-methoxybenzamido)-4-methylthiazole-5-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Preparation of the thiazole core : Start with ethyl 2-amino-4-methylthiazole-5-carboxylate. React with 4-methoxybenzoyl chloride in the presence of a coupling agent (e.g., EDC·HCl/HOBt) under inert conditions (N₂/Ar) .

Amide bond formation : Use dichloromethane (DCM) or THF as a solvent, triethylamine (TEA) as a base, and maintain temperatures between 0–25°C to minimize side reactions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/chloroform mixtures) to achieve >95% purity .

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
  • Use anhydrous solvents to avoid hydrolysis of the ester group .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: Critical techniques include:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm), thiazole protons (δ 7.2–8.1 ppm), and ester methyl groups (δ 1.3–1.5 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O) signals at δ 165–175 ppm .

Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .

X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C–H···O interactions) for absolute configuration .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected splitting in NMR or missing MS fragments) require:

Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR shifts) .

Variable Temperature NMR : Detect dynamic processes (e.g., rotameric equilibria) that obscure signals .

Isotopic Labeling : Use deuterated analogs to assign ambiguous proton environments .

Single-Crystal X-ray Diffraction : Resolve disputes by determining the absolute structure .

Example : A missing ester carbonyl signal in ¹³C NMR may indicate tautomerization; confirm via IR spectroscopy (C=O stretch ~1700 cm⁻¹) .

Q. What strategies optimize reaction yields while minimizing side products in thiazole derivatization?

Methodological Answer:

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide coupling, but may increase ester hydrolysis. Balance with DCM/THF mixtures .

Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

Temperature Control : Maintain ≤25°C to suppress thiazole ring decomposition .

Work-Up Protocols : Quench reactions with ice-cold water to precipitate products and reduce byproduct solubility .

Q. How can structure-activity relationships (SAR) be established for this compound’s biological activity?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., -OCH₂CH₃, -F) to assess electronic effects on enzyme binding .

Bioassays : Test inhibitory activity against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence polarization or calorimetry .

Computational Docking : Model interactions with protein active sites (e.g., using AutoDock Vina) to predict binding affinities .

Example : Fluorine substitution at the para position enhances electron-withdrawing effects, potentially increasing kinase inhibition .

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